Ethyl methylphenylglycidate, (E)-

Description

BenchChem offers high-quality Ethyl methylphenylglycidate, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl methylphenylglycidate, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19464-92-7 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

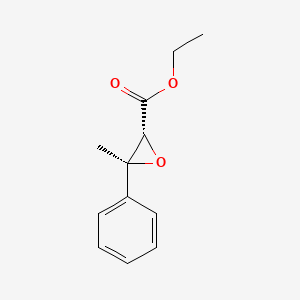

IUPAC Name |

ethyl (2R,3S)-3-methyl-3-phenyloxirane-2-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3/t10-,12-/m0/s1 |

InChI Key |

LQKRYVGRPXFFAV-JQWIXIFHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@](O1)(C)C2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1C(O1)(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Fundamental Chemical Aspects of Ethyl Methylphenylglycidate, E

Contextualization within Oxirane Ester Chemistry

Ethyl methylphenylglycidate belongs to the class of compounds known as oxirane esters, or glycidic esters. wikipedia.org Oxiranes, also called epoxides, are three-membered cyclic ethers, which are characterized by a strained ring structure containing one oxygen and two carbon atoms. fiveable.mewikipedia.orgyoutube.com This ring strain makes oxiranes highly reactive, particularly susceptible to ring-opening reactions when subjected to nucleophilic attack. fiveable.meyoutube.com

The synthesis of glycidic esters like Ethyl methylphenylglycidate is most famously achieved through the Darzens condensation reaction. wikipedia.orgacs.orgwikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.org In the case of Ethyl methylphenylglycidate, acetophenone (B1666503) is reacted with ethyl chloroacetate (B1199739). acs.orgprepchem.comyoutube.com The mechanism begins with the deprotonation of the α-haloester to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. wikipedia.org The resulting intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide to form the characteristic epoxide ring of the glycidic ester. wikipedia.org The ratio of cis to trans isomers produced in the Darzens condensation can be influenced by the choice of base used in the reaction. chemicalbook.com

Stereochemical Characterization and Isomerism of Ethyl methylphenylglycidate, (E)-

Ethyl methylphenylglycidate possesses two stereocenters, leading to the existence of four possible stereoisomers. acs.org These are organized into two pairs of enantiomers: the (2R,3R) and (2S,3S) isomers, which constitute the trans form, and the (2R,3S) and (2S,3R) isomers, which make up the cis form. The commercially available product is often a racemic mixture of these four isomers. chemicalbook.comacs.org

The (E)- isomer of Ethyl methylphenylglycidate corresponds to the trans-configuration, where the phenyl group and the ester group are on opposite sides of the oxirane ring. This specific stereoisomer is also referred to as trans-Ethyl 3-methyl-3-phenylglycidate. nih.gov The stereochemistry of the Darzens condensation, which is used to synthesize these compounds, can be influenced by various factors, leading to different ratios of cis and trans isomers. chemicalbook.comwikipedia.org Research has shown that the stereochemical outcome is determined during the initial carbon-carbon bond formation and the subsequent ring-closing step. wikipedia.org The specific geometry of the enolate and the approach to the carbonyl group play a crucial role in establishing the relative stereochemistry of the two newly formed stereocenters.

The different isomers of Ethyl methylphenylglycidate exhibit distinct properties. For instance, the odor profile is highly dependent on the stereochemistry. The (+)-(2S,3S)-trans-isomer is reported to have a strawberry-like odor, while the (-)-(2R,3R)-trans-isomer has a faint, unspecific fruity odor. leffingwell.com The commercial mixture of all four isomers generally possesses a strong, sweetish strawberry odor. chemicalbook.com

The stability of the different isomers and the potential for interconversion are important chemical considerations. While the oxirane ring is generally stable under neutral conditions, it can be opened under acidic or basic conditions. The relative stability of the cis and trans isomers can be influenced by steric interactions between the substituents on the oxirane ring. The trans isomer, with the bulky phenyl and ester groups on opposite sides, is generally considered to be more stable than the cis isomer, where these groups are on the same side, leading to greater steric hindrance.

Table 1: Physicochemical Properties of Ethyl methylphenylglycidate

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Molar Mass | 206.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strawberry-like |

| Boiling Point | 272-275 °C |

| Density | 1.087 g/mL at 25 °C |

| Refractive Index | n20/D 1.505 |

| Solubility in Water | Insoluble |

Data sourced from multiple references. wikipedia.orgchemicalbook.comnih.gov

Historical and Modern Synthesis Methodologies of Ethyl Methylphenylglycidate, E

Pioneering Synthetic Routes

The initial syntheses of glycidic esters were landmark achievements in organic chemistry, establishing foundational methods that are still relevant today.

The first documented synthesis of ethyl methylphenylglycidate was by the esteemed chemist Rainer Ludwig Claisen in 1905. acs.org His work, detailed in an extensive article on syntheses utilizing sodium amide, laid the groundwork for the formation of this class of compounds. acs.org Claisen's pioneering efforts were crucial in developing condensation and rearrangement reactions that became fundamental to organic synthesis. acs.org While his early work established the possibility of creating such molecules, it is important to note that the commercial product today is typically a racemic mixture of all four stereoisomers. acs.org The Claisen condensation, a related reaction, involves the base-catalyzed reaction between two esters or an ester and a carbonyl compound to form a β-keto ester or a β-dicarbonyl compound, respectively. youtube.comyoutube.com

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, has become the most common and foundational method for preparing ethyl methylphenylglycidate. acs.orgwikipedia.org This reaction involves the condensation of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgwikipedia.org

In the synthesis of ethyl methylphenylglycidate, acetophenone (B1666503) is reacted with ethyl chloroacetate (B1199739) using a base like sodium ethoxide or sodium hydride. acs.orgwikipedia.org The reaction proceeds through an enolate intermediate which then attacks the ketone, followed by an intramolecular SN2 reaction to form the epoxide ring. wikipedia.org While efficient, a notable aspect of the Darzens condensation is that it can be less stereoselective, often producing a mixture of diastereomers. rubingroup.org The ratio of cis to trans isomers can be influenced by the reaction conditions, such as the solvent and the base used. researchgate.net For instance, a method reported in 1961 by Keiiti Sisido, Osamu Nakanisi, and Hitosi Nozaki utilized the Darzens condensation to synthesize the compound. acs.org An alternative, more stereoselective route to the (E)-isomer involves the epoxidation of ethyl trans-β-methylcinnamate with an agent like m-chloroperbenzoic acid (m-CPBA), though this may result in more modest yields. rubingroup.org

Advanced Chemical Synthesis Protocols

Modern synthetic chemistry has focused on refining the Darzens condensation and other methods to improve yields, purity, and sustainability.

Optimizing reaction parameters is crucial for maximizing the efficiency of the synthesis. Key factors that are meticulously controlled include temperature, reaction time, and the stoichiometry of the reactants and base. researchgate.net For example, in the Darzens condensation of acetophenone and ethyl chloroacetate, maintaining a low temperature (typically between 10 and 15°C) during the addition of the base is important. youtube.com The choice of base is also critical; strong bases like sodium hydride or sodium ethoxide are commonly employed. youtube.com The initial step often involves the preparation of sodium ethoxide from sodium metal and ethanol. youtube.com The careful control of pH during workup is also necessary to neutralize the reaction mixture. youtube.com

Table 1: Example of Reagents in Darzens Condensation

| Reactant/Reagent | Role | Example Quantity |

| Acetophenone | Ketone | 3.8 g |

| Ethyl chloroacetate | α-haloester | 4.0 g |

| Sodium | Base precursor | 2.0 g |

| Ethanol (99%) | Solvent/Reagent | 20 mL + 25 mL |

| Hydrochloric acid | Neutralizing agent | As needed for pH 6-8 |

This interactive table provides an example of reagent quantities used in a laboratory-scale synthesis. youtube.com

To maximize yield and enhance the purity of the final product, several strategies are employed post-synthesis. After the initial reaction, the mixture is typically quenched with ice and neutralized. youtube.com The product is often extracted from the aqueous layer using an organic solvent like ether. youtube.com The organic phase is then dried using a desiccant such as anhydrous magnesium sulfate (B86663). youtube.com

Purification is commonly achieved through vacuum distillation to remove lower-boiling point impurities and unreacted starting materials. youtube.com The final product, ethyl methylphenylglycidate, is collected as a higher-boiling fraction. youtube.com Column chromatography is another effective purification technique, particularly for separating diastereomers. rubingroup.org The presence of the desired epoxide can be confirmed using methods like thin-layer chromatography (TLC) with a potassium permanganate (B83412) stain or by gas chromatography-mass spectrometry (GC-MS). rubingroup.org

Table 2: Purification Steps and Observations

| Step | Purpose | Observation |

| Quenching | Stop the reaction | Reaction mixture poured onto ice. |

| Neutralization | Adjust pH | pH brought to 6-8 with HCl. |

| Extraction | Separate product | Product extracted into ether. |

| Drying | Remove water | Anhydrous magnesium sulfate added. |

| Distillation | Purify product | Red oil obtained after distilling off volatiles. |

This interactive table outlines the common steps for the work-up and purification of ethyl methylphenylglycidate. youtube.com

In recent years, there has been a growing emphasis on applying the principles of green chemistry to chemical syntheses to minimize environmental impact. nih.gov These principles include waste prevention, maximizing atom economy, and using less hazardous chemicals and safer solvents. nih.govresearchgate.net

For the synthesis of compounds like ethyl methylphenylglycidate, this translates to exploring solvent-free reaction conditions or the use of more environmentally benign solvents like water. researchgate.netresearchgate.net Research into enzymatic synthesis, for example using lipases for esterification in solvent-free systems, represents a green approach for producing aroma esters. rsc.org While not specifically detailed for ethyl methylphenylglycidate in the provided context, such biocatalytic methods are a key area of green chemistry research. rsc.org Furthermore, developing processes that reduce the number of steps, such as one-pot syntheses, can also contribute to a greener process by saving time and reagents. google.com The use of microwave irradiation as an alternative energy source is another green technique that can lead to shorter reaction times and higher yields. researchgate.net

Stereoselective and Enantioselective Synthesis

The industrial synthesis of ethyl methylphenylglycidate, often referred to as "strawberry aldehyde," typically results in a racemic mixture of all four possible stereoisomers. acs.org However, the distinct fragrance and flavor properties of each stereoisomer have driven the development of stereoselective and enantioselective synthetic methods. These advanced techniques aim to produce specific, desired isomers, which can have a more potent and characteristic strawberry-like aroma. leffingwell.com

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic and biocatalytic approaches offer a powerful strategy for the synthesis of specific stereoisomers of ethyl methylphenylglycidate. These methods leverage the high selectivity of enzymes to catalyze key transformations. One notable chemoenzymatic route involves the use of lipases for the kinetic resolution of racemic mixtures. For instance, lipase-catalyzed acylation has been successfully employed to produce ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate with an enantiomeric excess (e.e.) of over 95%. This intermediate is a valuable precursor in the synthesis of the C-13 side chain of the anticancer drug, Taxol.

Biocatalysis can also be applied directly to the synthesis of the glycidate. This often involves the enzymatic epoxidation of a suitable precursor, such as ethyl trans-β-methylcinnamate. While traditional chemical epoxidation using agents like m-chloroperbenzoic acid (m-CPBA) can provide good stereoselectivity, biocatalytic methods using enzymes like epoxidases can offer improved enantioselectivity under milder reaction conditions. rubingroup.org

Microbial Strain Utilization for Chiral Resolution (e.g., Galactomyces geotrichum)

The use of whole microbial cells presents an alternative and often more cost-effective approach to enzymatic catalysis. Certain microbial strains possess the necessary enzymatic machinery to selectively metabolize one enantiomer from a racemic mixture, thereby enriching the other. While specific data on the use of Galactomyces geotrichum for the chiral resolution of ethyl methylphenylglycidate, (E)- is not extensively detailed in the provided search results, the principle of microbial resolution is well-established in the synthesis of chiral compounds. This process typically involves incubating the racemic glycidate with a culture of the selected microorganism. The microbe's enzymes will selectively hydrolyze one of the enantiomers, allowing for the separation of the unreacted, enantiomerically enriched glycidate.

Control of Diastereomer and Enantiomer Formation in Glycidate Synthesis

Achieving control over both diastereomeric and enantiomeric outcomes is a key challenge in the synthesis of ethyl methylphenylglycidate. The classic Darzens condensation, a common method for its preparation, typically yields a mixture of diastereomers. acs.orgrubingroup.org The ratio of these diastereomers can be influenced by reaction conditions such as the choice of base, solvent, and temperature.

For more precise control, stereoselective epoxidation of a precursor with defined geometry is often employed. For example, the epoxidation of ethyl trans-β-methylcinnamate with m-CPBA has been shown to proceed with greater stereoselectivity, favoring the formation of the (E)-diastereomer, compared to the Darzens condensation. rubingroup.org Further control over enantioselectivity can be achieved through the use of chiral catalysts or, as mentioned previously, through enzymatic and microbial resolution methods.

Table 1: Comparison of Synthesis Methods for Ethyl Methylphenylglycidate

| Metric | Darzens Condensation | Enzymatic Resolution |

| Yield | 70–85% | 37.1% |

| Enantiomeric Excess | Racemic | >99% |

| Reaction Time | 4–8 hours | 8 hours |

| Scalability | High | Moderate |

| Stereoselectivity | Low rubingroup.org | High |

Chemical Reactivity and Mechanistic Investigations of Ethyl Methylphenylglycidate, E

Intrinsic Reaction Pathways

The intrinsic reactivity of Ethyl methylphenylglycidate, (E)-, is governed by the susceptibility of its epoxide and ester moieties to attack by a range of reagents under various conditions.

Epoxide Ring-Opening Reactions

The strained three-membered ether ring of the epoxide is a key site of reactivity in Ethyl methylphenylglycidate, making it susceptible to ring-opening reactions through nucleophilic attack. This reactivity is observed under both physiological and synthetic conditions.

In simulated physiological environments, the epoxide linkage shows significant lability. For instance, in vitro studies using simulated gastric juice have demonstrated that over 80% of the epoxy-linkage is cleaved within one hour. In a simulated intestinal fluid, approximately 70% of the epoxide ring is opened over a three-hour period. organic-chemistry.org

Under synthetic conditions, the epoxide ring can be opened by a variety of nucleophiles. This process is a form of nucleophilic substitution. For example, the reaction with sodium azide (B81097) in the presence of ammonium (B1175870) chloride results in the formation of an azide derivative with high efficiency. Other nucleophiles such as amines, alcohols, and thiols can also be employed to yield various substituted glycidate derivatives. rsc.org

Table 1: Synthetic Epoxide Ring-Opening Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Azide Substitution | Sodium azide, NH₄Cl, 65°C, 6h | Azide derivative (m/z 235.1) | 95% rsc.org |

| General Nucleophilic Attack | Amines, alcohols, or thiols | Corresponding substituted glycidate derivatives | Varies rsc.org |

Hydrolysis and Ester Cleavage Mechanisms

The ethyl ester group of the molecule is subject to hydrolysis, a reaction that can be catalyzed by both acids and bases, to yield 3-methyl-3-phenylglycidic acid and ethanol. Strong acids, such as sulfuric acid, can effectively facilitate this cleavage. rsc.org Esters, in general, react with acids to liberate heat along with the corresponding alcohol and acid. rsc.org

Conversely, the ester group demonstrates greater stability under certain physiological conditions compared to the epoxide ring. In simulated gastric and intestinal fluids, minimal ester hydrolysis (less than 20%) has been observed over a three-hour period. rsc.org The hydrolysis of the ester can also lead to subsequent reactions, notably decarboxylation of the resulting glycidic acid. wikipedia.org

Oxidation and Reduction Pathways

The functional groups of Ethyl methylphenylglycidate present sites for both oxidation and reduction reactions. The presence of the epoxide and ester groups means the compound can react with both strong oxidizing and reducing agents. rsc.orgunacademy.com

Oxidation: While specific studies on the oxidation of Ethyl methylphenylglycidate, (E)-, are not extensively detailed in the literature, the reaction can be anticipated at several sites. Strong oxidizing acids can react vigorously with the ester functional group. rsc.org A common oxidation reaction involving related structures is the Baeyer-Villiger oxidation, which typically uses peroxyacids to convert ketones into esters. wikipedia.orglibretexts.org Although the target molecule is already an ester, the reagents used in such oxidations could potentially interact with the existing functional groups, though specific products are not well-documented.

Reduction: The reduction of Ethyl methylphenylglycidate can be achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.compharmaguideline.com This reagent is strong enough to reduce both the ester and the epoxide functional groups. masterorganicchemistry.comic.ac.uk

The reduction of the ester group proceeds in a stepwise manner. The initial addition of a hydride ion to the ester's carbonyl carbon forms a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide group to form an aldehyde. The aldehyde is subsequently reduced further by another hydride equivalent to yield a primary alcohol upon acidic workup. masterorganicchemistry.comyoutube.com

Simultaneously, LiAlH₄ is capable of opening the epoxide ring via nucleophilic attack of a hydride ion, resulting in the formation of an alcohol after protonation. masterorganicchemistry.com Therefore, the complete reduction of Ethyl methylphenylglycidate with a sufficient amount of LiAlH₄ is expected to yield a diol.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction pathway for Ethyl methylphenylglycidate, primarily centered on the electrophilic carbons of the epoxide ring. A nucleophile, which is an electron-rich species, attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond and the formation of a new bond between the nucleophile and the carbon. rsc.org

This reaction type is exemplified by the epoxide ring-opening reactions discussed previously (Section 3.1.1). The attack of a nucleophile like the azide ion (N₃⁻) on an epoxide carbon is a classic Sₙ2 reaction, resulting in the inversion of stereochemistry at the site of attack if it is a chiral center. rsc.org The process is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the presence of any catalysts.

Elucidation of Degradation and Rearrangement Mechanisms

The degradation of Ethyl methylphenylglycidate often proceeds through the initial hydrolysis of its ester or epoxide functionalities, leading to unstable intermediates that can undergo further transformations like decarboxylation and rearrangement.

Acid-Catalyzed Decarboxylation Pathways

A significant degradation pathway for Ethyl methylphenylglycidate involves the hydrolysis of the ester group to form the corresponding carboxylic acid, 3-methyl-3-phenylglycidic acid. rsc.org This glycidic acid intermediate is notably unstable. mdma.ch

Upon formation, particularly under acidic conditions or upon heating, the glycidic acid readily undergoes decarboxylation, losing a molecule of carbon dioxide. This loss of CO₂ is often accompanied by a rearrangement of the remaining molecule. The hydrolysis and subsequent decarboxylation of glycidic esters are known to produce aldehydes or ketones with a higher carbon content than the starting carbonyl compound used in their synthesis. organicreactions.org In the case of 3-methyl-3-phenylglycidic acid, the decarboxylation leads to the formation of phenylacetone. wikipedia.org Theoretical studies suggest that the decarboxylation of the intermediate glycidic acid can proceed via a five-membered cyclic transition state.

Formation of Key Byproducts and Intermediates

The chemical structure of ethyl methylphenylglycidate, featuring both an ester and an epoxide functional group, allows for several transformation pathways that lead to the formation of various byproducts. acs.orgwikipedia.org The specific byproducts formed depend on the reaction conditions or the metabolic pathway involved. Key identified byproducts include 2-phenylpropionaldehyde, 1-phenyl-2-propanone, and acetophenone (B1666503).

2-Phenylpropionaldehyde: In biological systems, a primary metabolic route involves the initial hydrolysis of the ester functional group. This is followed by decarboxylation (the loss of carbon dioxide) and a subsequent rearrangement of the molecule to form 2-phenylpropanal, also known as 2-phenylpropionaldehyde.

1-Phenyl-2-propanone: Under different conditions, particularly through hydrolysis to the corresponding glycidic acid, ethyl methylphenylglycidate can undergo decarboxylation to yield 1-phenyl-2-propanone (also known as phenylacetone). sciencemadness.org

Acetophenone: Acetophenone is a primary starting material for the most common industrial synthesis of ethyl methylphenylglycidate, known as the Darzens condensation. acs.orgwikipedia.orgyoutube.com In this reaction, acetophenone is condensed with an ethyl chloroacetate (B1199739) ester in the presence of a base to form the characteristic epoxide ring of the glycidate. acs.orgyoutube.com Therefore, its presence in a sample often indicates an impurity from the manufacturing process rather than a degradation byproduct.

| Starting Compound | Reaction/Process | Key Byproduct(s) |

| Ethyl methylphenylglycidate | Ester hydrolysis, decarboxylation, rearrangement | 2-Phenylpropionaldehyde |

| Ethyl methylphenylglycidate | Hydrolysis and decarboxylation | 1-Phenyl-2-propanone |

| Acetophenone & Ethyl Chloroacetate | Darzens Condensation (Synthesis) | Ethyl methylphenylglycidate |

Investigative Studies on Reaction Intermediates

The transformation of ethyl methylphenylglycidate into its various byproducts proceeds through several key reactive intermediates.

Following the hydrolysis of the ethyl ester group, the primary intermediate formed is 3-methyl-3-phenylglycidic acid or its corresponding carboxylate anion. sciencemadness.org This glycidic acid intermediate is notably unstable. It readily undergoes decarboxylation, which is the rate-determining step for the formation of subsequent products. The loss of CO₂ from the glycidic acid intermediate generates a transient carbanion or enolate-like species. This highly reactive intermediate is then protonated to yield the final, more stable ketone or aldehyde byproducts, such as 1-phenyl-2-propanone or 2-phenylpropionaldehyde.

During the Darzens synthesis of the compound, an enolate intermediate is formed from acetophenone by the action of a strong base. This enolate then performs a nucleophilic attack on ethyl chloroacetate, leading to a chlorohydrin intermediate which rapidly undergoes intramolecular cyclization to form the final epoxide ring structure.

Chemical Biotransformation Studies

In biological systems, ethyl methylphenylglycidate undergoes several metabolic transformations, primarily aimed at increasing its water solubility to facilitate excretion. These biotransformation pathways involve enzymatic reactions that modify its core structure.

Enzymatic Hydrolysis Mediated by Carboxyl Esterases

The ester linkage in ethyl methylphenylglycidate is susceptible to enzymatic hydrolysis. This reaction is primarily mediated by a class of enzymes known as carboxylesterases (EC 3.1.1.1), which are widely distributed in mammals, with high concentrations found in the liver. who.int

These enzymes catalyze the addition of a water molecule to the ester bond, cleaving it to produce a carboxylic acid (3-methyl-3-phenylglycidic acid) and an alcohol (ethanol). This hydrolysis is a crucial first step in the metabolism of the compound, as the resulting glycidic acid is the substrate for subsequent decarboxylation and rearrangement reactions. Human carboxylesterases, such as hCE1 and hCE2, are key enzymes in the metabolism of many ester-containing xenobiotics. youtube.com

| Enzyme Class | Action | Substrate | Products |

| Carboxyl Esterases | Ester Hydrolysis | Ethyl methylphenylglycidate | 3-Methyl-3-phenylglycidic acid and Ethanol |

Epoxide Ring Cleavage Mechanisms in Biological Systems

The epoxide ring is a reactive electrophilic site within the ethyl methylphenylglycidate molecule, making it a target for detoxification enzymes.

Epoxide Hydrolase: A major pathway for detoxifying epoxides is through enzymatic hydration catalyzed by epoxide hydrolases (EHs). These enzymes are found in various cellular compartments, including the endoplasmic reticulum and cytosol. ewg.org The mechanism involves the addition of water across the epoxide ring in a trans-diaxial fashion, resulting in the formation of a vicinal diol (a compound with two adjacent hydroxyl groups), specifically 3-methyl-3-phenyl-2,3-dihydroxypropanoic acid ethyl ester . This reaction proceeds via an SN2-like mechanism where an aspartate residue in the enzyme's active site acts as a nucleophile, attacking a carbon of the epoxide ring to form a covalent alkyl-enzyme intermediate. google.com A subsequent hydrolytic step, activated by other residues in the active site, cleaves this intermediate, releasing the diol product and regenerating the enzyme. google.com

Glutathione (B108866) Conjugation: The electrophilic nature of the epoxide ring also makes it a substrate for conjugation with glutathione (GSH) , a critical endogenous antioxidant and detoxifying agent. spectrumchemical.com This reaction, often catalyzed by glutathione S-transferases (GSTs) , involves the nucleophilic attack of the thiol group of glutathione on one of the epoxide carbons. This opens the ring and forms a more polar, water-soluble glutathione conjugate. spectrumchemical.com This conjugate can then be further metabolized through the mercapturic acid pathway, where it is converted to a cysteine conjugate and then an N-acetylcysteine conjugate before being excreted.

Aromatic Hydroxylation Pathways

The phenyl group of ethyl methylphenylglycidate is a substrate for oxidative metabolism, specifically aromatic hydroxylation. This reaction is typically catalyzed by cytochrome P450 monooxygenases.

The mechanism generally involves the activation of molecular oxygen by the heme iron center of the enzyme. An iron-superoxo species, such as an Fe(III)-superoxo intermediate, is proposed to react with the aromatic ring. This can lead to the formation of an epoxide intermediate across one of the double bonds of the phenyl ring. This arene oxide intermediate can then rearrange to form a hydroxylated aromatic ring (a phenol), or it can be a substrate for epoxide hydrolase. This hydroxylation increases the polarity of the molecule, aiding in its eventual elimination from the body.

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Key Synthetic Intermediate in Pharmaceutical Chemistry

The specific stereoisomers of ethyl methylphenylglycidate are highly valued in the pharmaceutical industry for the synthesis of a range of therapeutic agents. The chirality of the epoxide ring is crucial for producing enantiomerically pure drugs.

The enantiomerically pure (2R,3S)-Ethyl methylphenylglycidate is a pivotal intermediate in the chemoenzymatic synthesis of the C-13 side chain of Taxol (Paclitaxel), a potent anticancer agent. The synthesis of this side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is critical for the drug's therapeutic activity.

A notable chemoenzymatic strategy involves the bioresolution of racemic ethyl methylphenylglycidate using microorganisms like Galactomyces geotrichum to obtain the desired (2R,3S)-isomer with high enantiomeric excess (>99%). This optically pure epoxide is then converted in high yield to an azido-alcohol, a direct precursor to the Taxol side chain.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| Bioresolution | rac-Ethyl methylphenylglycidate | G. geotrichum ZJUTZQ200, KPB buffer (pH 7.2), 30°C | (2R,3S)-Ethyl methylphenylglycidate | 37.1% |

| Azide (B81097) Opening | (2R,3S)-Ethyl methylphenylglycidate | Sodium azide, Methanol | Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoate | 95% |

This table outlines the initial steps in a chemoenzymatic route to the Taxol C-13 side chain, starting from racemic ethyl methylphenylglycidate.

The (2S,3R)-enantiomer of ethyl methylphenylglycidate is a key precursor for the synthesis of (-)-Clausenamide, a nootropic agent investigated for its potential in treating cognitive disorders. The synthesis involves the reaction of the corresponding glycidic acid (derived from the ester) with a specific amine, followed by cyclization and reduction to yield the final active compound. Efficient synthetic routes focus on establishing the correct stereochemistry early in the process, for which optically active phenylglycidates are essential.

Ethyl methylphenylglycidate is also a precursor to 2-phenylpropionic acid, a key structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs). A one-step synthesis has been developed where ethyl methylphenylglycidate is treated with hydrogen peroxide under acidic conditions to yield 2-phenylpropionic acid with high selectivity (>95%) and conversion rates (>90%) google.comgoogle.com.

| Reactant | Reagents | Temperature | pH | Reaction Time | Yield |

| Ethyl methylphenylglycidate | 30% Hydrogen Peroxide, Sulfuric Acid | 70°C | 1 | 6 hours | 70.6% |

| Ethyl methylphenylglycidate | 30% Hydrogen Peroxide, Sulfuric Acid | 70°C | 5 | 6 hours | 71.3% |

| Ethyl methylphenylglycidate | 30% Hydrogen Peroxide, Hydrochloric Acid | 70°C | 3 | 6 hours | 74.0% |

This table showcases the reaction conditions for the one-step synthesis of 2-phenylpropionic acid from ethyl methylphenylglycidate, demonstrating the impact of pH on the reaction yield.

Furthermore, (2R,3S)-Ethyl methylphenylglycidate is utilized as an intermediate in the synthesis of the antidepressant drug reboxetine chemicalbook.com. While detailed synthetic pathways directly from the glycidate are proprietary, its role as a chiral building block is acknowledged. Similarly, phenylglycidic acid esters are known precursors in the synthesis of diltiazem, a calcium channel blocker used to treat hypertension and angina chemicalbook.com. The synthesis of diltiazem involves the condensation of a glycidic acid ester with 2-aminothiophenol to form the core benzothiazepinone structure.

Chemical Transformation Pathways to Illicit Substances Precursors (Forensic Chemistry Perspective)

From a forensic standpoint, ethyl methylphenylglycidate is of significant interest as an uncontrolled pre-precursor to 1-phenyl-2-propanone (P2P), a primary precursor for the synthesis of amphetamine and methamphetamine.

The chemical transformation of ethyl methylphenylglycidate to P2P typically proceeds through a two-step process. First, the glycidate undergoes hydrolysis and decarboxylation under acidic conditions to form 2-phenylpropionaldehyde. This intermediate is then isomerized to the more stable ketone, 1-phenyl-2-propanone (P2P). This conversion makes ethyl methylphenylglycidate an attractive starting material in clandestine laboratories due to its availability and uncontrolled status.

The synthesis of P2P from ethyl methylphenylglycidate generates a specific impurity profile that can be used by forensic chemists to identify the synthetic route employed. The analysis of seized illicit drug samples for these route-specific markers provides valuable intelligence for law enforcement.

The key forensic markers associated with the ethyl methylphenylglycidate to P2P pathway include acetophenone (B1666503) and 1,4-dimethyl-2-phenylnaphthalene. These byproducts are formed during the rearrangement of 2-phenylpropionaldehyde to P2P. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to identify these markers in seized P2P and methamphetamine samples.

| Forensic Marker | Chemical Name | Significance |

| Acetophenone | 1-phenylethan-1-one | A key side product indicating the rearrangement pathway from 2-phenylpropionaldehyde. |

| 1,4-dimethyl-2-phenylnaphthalene | 1,4-dimethyl-2-phenylnaphthalene | A specific marker that can point towards the use of 2-phenylpropionaldehyde and its precursors like ethyl methylphenylglycidate. |

This table highlights the key forensic markers that can indicate the use of ethyl methylphenylglycidate in the clandestine synthesis of 1-phenyl-2-propanone.

The presence of these specific impurities allows forensic laboratories to distinguish P2P synthesized from ethyl methylphenylglycidate from P2P produced via other routes, such as those starting from phenylacetic acid or α-phenylacetoacetonitrile (APAAN).

Mechanistic Insights into Rearrangement Pathways in Illicit Synthesis

The chemical structure of Ethyl methylphenylglycidate (EMPG), specifically its epoxide ring, makes it susceptible to molecular rearrangements, particularly under the acidic conditions frequently employed in illicit synthesis operations. These pathways are exploited to convert the compound into precursors for other substances. The underlying mechanisms involve a series of well-understood organic reactions, beginning with the acid-catalyzed opening of the epoxide.

The primary rearrangement pathway involves the hydrolysis of the ester and the opening of the epoxide ring, followed by decarboxylation and isomerization to yield phenyl-2-propanone (P2P). This transformation is typically initiated by a strong acid catalyst.

The key steps in this proposed mechanistic pathway are:

Protonation of the Epoxide: The reaction is initiated by the protonation of the oxygen atom in the epoxide ring by an acid catalyst, such as sulfuric acid or hydrochloric acid. This step makes the epoxide a better leaving group.

Epoxide Ring-Opening: The protonated epoxide undergoes nucleophilic attack by water, leading to the opening of the ring and the formation of a diol.

Ester Hydrolysis: Under the acidic conditions, the ethyl ester group is hydrolyzed to a carboxylic acid, forming methylphenylglycidic acid.

Decarboxylation: Glycidic acids are known to be unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating, a process often facilitated by the acidic environment. This step initially yields an enol intermediate.

Tautomerization: The enol intermediate rapidly tautomerizes to its more stable keto form, 2-phenylpropanal.

Isomerization: The resulting aldehyde, 2-phenylpropanal, can then be isomerized to the more stable ketone, phenyl-2-propanone. reddit.comsciencemadness.org This isomerization is also catalyzed by the acid present in the reaction mixture.

Research into the acid-catalyzed conversion of Ethyl methylphenylglycidate for the synthesis of other organic compounds provides insight into the initial stages of this rearrangement. Although the target product in the cited research was 2-phenylpropionic acid, the reaction conditions demonstrate the lability of EMPG in acidic environments.

| Acid Catalyst | pH | Temperature (°C) | Reaction Time (hours) | Primary Product Reported |

|---|---|---|---|---|

| Hydrochloric Acid (10% solution) | 3 | 70 | 6 | 2-Phenylpropionic acid |

| Sulfuric Acid (10% solution) | 1 | 70 | 6 | 2-Phenylpropionic acid |

| Sulfuric Acid (10% solution) | 5 | 70 | 6 | 2-Phenylpropionic acid |

The data from these studies confirms that Ethyl methylphenylglycidate readily reacts under moderately acidic conditions and elevated temperatures to yield rearranged products. In the context of illicit synthesis, where the goal is not necessarily high purity or a single product, these conditions can be manipulated to favor the formation of phenyl-2-propanone through the pathway involving decarboxylation and isomerization. The key intermediates and final products of this pathway are outlined below.

| Compound Name | Role in Pathway | Chemical Formula |

|---|---|---|

| Ethyl methylphenylglycidate | Starting Material | C₁₂H₁₄O₃ |

| Methylphenylglycidic acid | Intermediate (post-hydrolysis) | C₁₀H₁₀O₃ |

| 2-Phenylpropanal | Intermediate (post-decarboxylation) | C₉H₁₀O |

| Phenyl-2-propanone (P2P) | Final Product (post-isomerization) | C₉H₁₀O |

The mechanistic understanding of these rearrangements is crucial for forensic analysis, as the presence of specific intermediates or byproducts can indicate the synthetic route used in a clandestine laboratory.

Computational Chemistry and Theoretical Modeling of Ethyl Methylphenylglycidate, E

Mechanistic Pathways via Computational Simulations

Energy Profiles of Reaction Mechanisms (e.g., Decarboxylation, Rearrangements)

The thermal decomposition of glycidic esters, such as ethyl methylphenylglycidate, is a key reaction that has been a subject of theoretical investigation. One of the primary decomposition pathways is decarboxylation, which typically proceeds after the hydrolysis of the ester group to form a glycidic acid intermediate. This intermediate is unstable and readily loses carbon dioxide.

Theoretical studies on related compounds like ethyl 3-phenylglycidate have explored the energy profiles of such reactions. The decomposition is proposed to occur in two main steps:

Elimination of the Ethyl Group: The reaction initiates with the elimination of the ethyl group from the ester moiety as ethylene (B1197577). This step proceeds through a concerted six-membered cyclic transition state.

Decarboxylation of the Glycidic Acid Intermediate: The resulting glycidic acid intermediate then undergoes decarboxylation. Computational models have investigated different pathways for this step, including mechanisms involving four-membered and five-membered cyclic transition states.

Rearrangements are another class of reactions that glycidic esters can undergo. The epoxide ring is susceptible to opening and subsequent rearrangement, which can be influenced by catalysts or reaction conditions. Theoretical modeling can map the potential energy surfaces for these rearrangements, identifying the most favorable pathways and the structures of the resulting products. While specific energy profiles for rearrangements of (E)-ethyl methylphenylglycidate are not extensively documented in publicly available literature, the principles from related epoxide rearrangements can be applied to predict potential outcomes.

Transition State Analysis and Reaction Kinetics

The study of transition states is crucial for understanding reaction kinetics. For the decomposition of ethyl 3-phenylglycidate, a close analog of (E)-ethyl methylphenylglycidate, computational analysis has been used to characterize the geometry and energy of the transition states involved.

In the initial elimination of ethylene, the transition state involves a six-membered ring where a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen. The calculated activation energy for this step provides insight into the reaction rate.

For the subsequent decarboxylation of the glycidic acid intermediate, two primary transition states have been modeled:

A five-membered cyclic transition state: This pathway is generally found to be lower in energy and thus more favorable.

A four-membered cyclic transition state: This pathway has a higher activation energy.

The synchronicity of the bond-breaking and bond-forming processes in these transition states can also be analyzed computationally. For the six-membered transition state in the ethylene elimination, the process is found to be slightly asynchronous.

The calculated activation energies and Gibbs free energies of activation from these theoretical studies can be used to estimate reaction rate constants, providing a quantitative measure of the reaction kinetics.

Molecular Descriptors and Structure-Property Relationship Studies

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are fundamental to Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the structure of a molecule with its physical properties and biological or chemical activity, respectively.

For (E)-ethyl methylphenylglycidate, a variety of molecular descriptors can be computed to understand its behavior.

Computed Molecular Descriptors for (E)-Ethyl Methylphenylglycidate

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 206.24 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 206.094294 g/mol | PubChem |

| Monoisotopic Mass | 206.094294 g/mol | PubChem |

| Topological Polar Surface Area | 38.8 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 245 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 2 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

This data is computationally generated and provided by PubChem.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

QSAR methodologies are powerful tools for predicting the chemical reactivity of compounds based on their structural features. For a molecule like (E)-ethyl methylphenylglycidate, which contains a reactive epoxide ring, QSAR models can be developed to predict its reactivity towards various nucleophiles or its susceptibility to ring-opening reactions under different conditions.

The development of a QSAR model for epoxide reactivity would typically involve the following steps:

Data Set Collection: A dataset of epoxides with known experimental reactivity data (e.g., reaction rates with a specific nucleophile) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (topological, electronic, steric, etc.) are calculated for each epoxide in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Pharmacophore Modeling for Chemical Interactions and Molecular Feature Analysis

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target or to exhibit a certain chemical property. A pharmacophore model consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For (E)-ethyl methylphenylglycidate, a pharmacophore model could be developed to understand its interactions with olfactory receptors, which are responsible for its characteristic strawberry-like aroma. Such a model would highlight the key molecular features and their spatial arrangement that are crucial for binding to these receptors.

A hypothetical pharmacophore for the odor perception of (E)-ethyl methylphenylglycidate might include:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor feature associated with the ester carbonyl oxygen and/or the epoxide oxygen.

Hydrophobic features related to the methyl and ethyl groups.

The distances and angles between these features would be critical for a good fit within the receptor's binding site. While a specific, experimentally validated pharmacophore model for the chemical interactions of (E)-ethyl methylphenylglycidate is not publicly available, the principles of pharmacophore modeling provide a framework for rationalizing its structure-odor relationship and for designing new molecules with similar or different aromatic properties.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl Methylphenylglycidate (EMPG), and how can researchers optimize yield?

EMPG is synthesized via the Darzens condensation of acetophenone with ethyl chloroacetate in the presence of a strong base (e.g., sodium amide). Key parameters include reaction temperature (typically 80–100°C), stoichiometric ratios, and base selection to minimize side reactions. Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: 272–275°C) . Yield optimization may require adjusting reaction time, solvent polarity, or employing phase-transfer catalysts.

Q. Q2. What analytical techniques are recommended for characterizing EMPG’s purity and structural integrity?

- Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm molecular weight (206.24 g/mol).

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to resolve the epoxide and ester functional groups.

- Refractive Index and Density: Cross-check experimental values against literature data (refractive index: ~1.510; density: 1.087 g/mL at 25°C) .

- Chiral HPLC: For enantiomeric resolution, though commercial EMPG is typically a racemate .

Q. Q3. How can researchers assess EMPG’s stability under varying storage conditions?

Conduct accelerated stability studies under controlled humidity, temperature (e.g., 2–8°C vs. ambient), and light exposure. Monitor degradation products via GC-MS and quantify epoxide ring-opening reactions using kinetic modeling .

Advanced Research Questions

Q. Q4. What experimental designs are suitable for evaluating the stereochemical impact of EMPG’s isomers on flavor perception?

- Enantioselective Synthesis: Use chiral catalysts (e.g., Sharpless epoxidation) to isolate individual stereoisomers.

- Sensory Panels: Train panelists to distinguish flavor thresholds (e.g., strawberry vs. artificial notes) across isomers.

- Molecular Dynamics Simulations: Model interactions between EMPG isomers and olfactory receptors to predict binding affinities .

Q. Q5. How can contradictory findings in EMPG’s toxicity studies be resolved?

- Dose-Response Analysis: Replicate studies (e.g., 1978 rat toxicity trials ) across multiple models (e.g., in vitro hepatocyte assays) to identify threshold effects.

- Metabolic Profiling: Use radiolabeled EMPG to track metabolites in urine/feces and assess bioaccumulation risks.

- Statistical Meta-Analysis: Apply Bayesian models to reconcile discrepancies in LD₅₀ values (e.g., acute vs. subchronic exposure) .

Q. Q6. What methodologies elucidate EMPG’s interactions in complex food matrices?

- Headspace Solid-Phase Microextraction (HS-SPME): Quantify EMPG release kinetics in emulsions or lipid-rich systems.

- Flavor Binding Studies: Use fluorescence spectroscopy to measure interactions with proteins (e.g., casein) or polysaccharides .

- Stability in Acidic Conditions: Simulate gastric pH to assess epoxide hydrolysis and flavor degradation .

Methodological Recommendations

- Toxicology Studies: Follow OECD guidelines for acute oral toxicity testing, including control groups and histopathological analysis .

- Regulatory Compliance: Align with JECFA/FEMA standards for flavoring agents, ensuring purity >99% and absence of genotoxic impurities .

- Data Reproducibility: Document reaction conditions, purification steps, and analytical parameters in line with Beilstein Journal of Organic Chemistry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.